molecular formula C5H10O5 B584058 L-[2-13C]Xylose CAS No. 478506-63-7

L-[2-13C]Xylose

Cat. No.: B584058
CAS No.: 478506-63-7
M. Wt: 151.122
InChI Key: SRBFZHDQGSBBOR-GLGCVUBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-[2-13C]Xylose is a sugar molecule that is part of the chemical profile of a polysaccharide extracted in aquatic life. It shows anti-viral activities against herpes simplex virus 1 & 2 as well as influenza A virus . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 .


Synthesis Analysis

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature. Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Xylose metabolism in bacteria has been studied extensively, and it has been found that xylose can be metabolized through three different main pathways: the xylose isomerase pathway, the oxidoreductase pathway, and the non-phosphorylative pathway .


Molecular Structure Analysis

The molecular structure of xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . The molecular weight of this compound is 150.13 g/mol . Single crystals of xylose have been grown and characterized by X-ray diffraction and optical microscopy to study their crystallographic properties .


Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose, while both Al(OH)2+ and H+ catalyze the sugar dehydration to furfural and side reactions leading to humins .


Physical and Chemical Properties Analysis

Xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Xylose has a slightly acidic pH and is relatively stable under normal conditions . Its low molecular weight and solubility make it easily digestible and absorbable in the human body .

Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway .

Properties

IUPAC Name

(3S,4R,5S)-(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-GLGCVUBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.